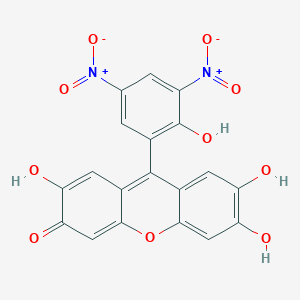

2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one

Description

Properties

CAS No. |

143918-68-7 |

|---|---|

Molecular Formula |

C19H10N2O10 |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

2,6,7-trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)xanthen-3-one |

InChI |

InChI=1S/C19H10N2O10/c22-12-3-8-16(5-14(12)24)31-17-6-15(25)13(23)4-9(17)18(8)10-1-7(20(27)28)2-11(19(10)26)21(29)30/h1-6,22-24,26H |

InChI Key |

BNMFXPUIRARXLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Parameters and Yields

Mechanistic Insight :

The reaction proceeds via electrophilic aromatic substitution, where the aldehyde’s carbonyl group activates the benzene ring for alkylation. Subsequent oxidation and cyclization yield the xanthenone scaffold.

Green Synthesis Using Heterogeneous Catalysts

Recent advances in sustainable chemistry highlight iron oxide-based catalysts for xanthenone synthesis. This method avoids toxic reagents and solvents:

Procedure Outline

- Catalyst Preparation : Iron oxide nanoparticles deposited on porous silicon dioxide.

- Reaction Mixture : Aromatic aldehyde (e.g., 2-hydroxy-3,5-dinitrobenzaldehyde) and dimedone (or similar 1,3-dione) under solvent-free conditions.

- Optimal Conditions : 80°C, 30 minutes, 0.1 mol% catalyst.

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Fe₂O₃/SiO₂ nanoparticles | |

| Temperature | 80°C | |

| Time | 30 minutes | |

| Yield | Up to 99% (for structurally similar compounds) |

Advantages :

- High yield and recyclability of the catalyst.

- Minimal byproduct formation due to solvent-free conditions.

Nitration Strategies for Functionalization

Introducing nitro groups post-synthesis may be feasible but requires careful control to avoid over-nitration:

Alternative Synthetic Pathways

Other methods reported in the literature include:

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals, making it a potential candidate for formulations aimed at reducing oxidative stress in biological systems .

Anti-Cancer Properties

Several studies have investigated the anti-cancer effects of flavonoids and related compounds. The structural features of 2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one suggest it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . For instance, derivatives of similar xanthone compounds have shown promise in targeting specific cancer pathways.

Vascular Health

In vitro studies have demonstrated that this compound can modulate calcium channels involved in vascular smooth muscle contraction. This modulation could lead to potential therapeutic applications in managing hypertension and other cardiovascular diseases .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal assessed the antioxidant capacity of xanthone derivatives. The findings showed that compounds similar to this compound exhibited significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Cytotoxicity against Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were evaluated against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents . This suggests further exploration into its potential as an adjunct therapy for cancer treatment.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,6,7-Trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s ability to donate and accept electrons makes it a valuable tool in studying oxidative stress and related pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared to three analogs with available

*Estimated based on structural analysis.

Key Observations:

- Nitro Groups: The target compound’s 3,5-dinitro substitution distinguishes it from the mono-nitro analog (CAS 6098-81-3). Nitro groups enhance electron-withdrawing effects, reducing solubility in polar solvents and increasing stability challenges .

Stability and Reactivity

- Nitro-Containing Analogs (Target and CAS 6098-81-3): Nitro groups may confer sensitivity to heat, shock, or static discharge, necessitating non-sparking tools and inert atmospheres during handling .

- Hydroxylated Analogs (CAS 3569-82-2 and 1214-24-0): Higher hydroxyl content increases oxidative susceptibility but improves aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6,7-trihydroxy-9-(2-hydroxy-3,5-dinitrophenyl)-3H-xanthen-3-one, and what challenges are associated with yield optimization?

- Methodology : Synthesis typically involves organolithium addition to a protected xanthene moiety, followed by acid deprotection (e.g., tert-butyldimethylsilyl (TBDMS) ester removal) . Challenges include regioselectivity in introducing the 2-hydroxy-3,5-dinitrophenyl group and managing competing side reactions under strongly acidic conditions. Stepwise redox cycling methods, as used for structurally similar xanthenes, may improve yields by controlling intermediate stability .

Q. How can researchers address poor aqueous solubility during experimental workflows?

- Methodology : The compound is sparingly soluble in PBS (pH 7.2) and ethanol but dissolves in DMF (1 mg/mL) or DMSO (2 mg/mL) with sonication and warming to 37°C . For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers containing surfactants (e.g., Tween-20) to prevent precipitation. Monitor stability via UV-Vis spectroscopy (λmax ~350–450 nm for xanthen-3-ones) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodology :

- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and hydroxyl groups (broad signals at δ 12–15 ppm) .

- Mass spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ ion at m/z ~442.2) .

- X-ray crystallography : Resolve substituent geometry, as demonstrated for related xanthene derivatives (e.g., 9-(2,4-dichlorophenyl)-tetramethyl-xanthenedione) .

Advanced Research Questions

Q. How does the compound interact with divalent metal ions, and what methodological controls are required for such studies?

- Methodology : Xanthen-3-ones exhibit fluorescence quenching or shifting upon metal binding (e.g., Hg²⁺, Cu²⁺). Use fluorimetry (excitation/emission ~480/520 nm) with EDTA controls to distinguish specific vs. nonspecific interactions. Titrate metal ions into buffered solutions (pH 7.4) and calculate binding constants via Stern-Volmer plots .

Q. What experimental strategies are used to evaluate its antiplatelet or enzyme-inhibitory potential?

- Methodology :

- COX inhibition : Perform in vitro assays using isolated COX-1/COX-2 enzymes, monitoring prostaglandin production via HPLC or ELISA. Compare IC₅₀ values to known inhibitors (e.g., indomethacin) .

- Antiplatelet activity : Use platelet-rich plasma (PRP) to measure aggregation inhibition (e.g., ADP-induced aggregation) with ATP release assays for mechanistic insights .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for xanthen-3-ones?

- Methodology : Discrepancies in COX inhibition (e.g., nonspecific vs. isoform-selective effects) may arise from assay conditions (e.g., substrate concentration, enzyme purity). Validate findings using orthogonal methods:

- Kinetic studies : Determine competitive/noncompetitive inhibition via Lineweaver-Burk plots.

- Molecular docking : Model interactions with COX-2’s active site (e.g., Arg120, Tyr355) to predict selectivity .

Physicochemical and Stability Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.